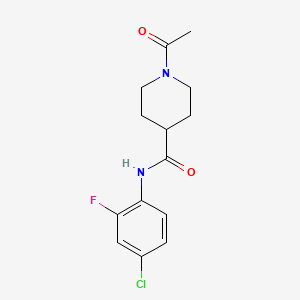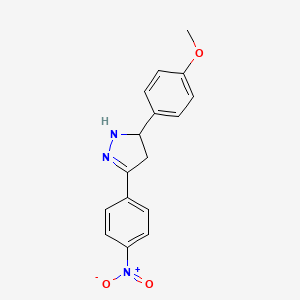![molecular formula C13H17F2N3O B5300971 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide, commonly known as DAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAA is a piperidine-based compound that has been studied for its potential use in drug development, specifically in the treatment of cancer and neurological disorders.
作用机制
The mechanism of action of DAA involves its interaction with various cellular pathways. In cancer cells, DAA has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. DAA also activates the JNK pathway, which induces apoptosis in cancer cells. In neurological cells, DAA has been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant defense. DAA also inhibits the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
DAA has been shown to have various biochemical and physiological effects in animal models. In cancer cells, DAA has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurological cells, DAA has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. DAA has also been shown to have antioxidant and anti-inflammatory effects in various tissues.
实验室实验的优点和局限性
DAA has several advantages for lab experiments, including its high purity, stability, and solubility in water. DAA is also relatively easy to synthesize and has a low toxicity profile. However, DAA has some limitations for lab experiments, including its limited solubility in organic solvents and its potential for off-target effects.
未来方向
There are several future directions for the study of DAA. In cancer research, DAA could be studied in combination with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In neurological research, DAA could be studied in animal models of neurodegenerative diseases to further investigate its neuroprotective effects. Additionally, the potential for DAA to be used as a diagnostic tool for cancer and neurological diseases could be explored. Overall, the study of DAA has the potential to lead to the development of novel therapies for cancer and neurological disorders.
合成方法
The synthesis of DAA involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with 1-bromo-3-chloropropane to form 3,4-difluoro-N-(3-chloropropyl)aniline. This intermediate is then reacted with piperidine to form the final product, 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide. The synthesis process has been optimized to produce high yields of DAA with high purity.
科学研究应用
DAA has been studied for its potential applications in drug development, specifically in the treatment of cancer and neurological disorders. In cancer research, DAA has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurological research, DAA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DAA has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models.
属性
IUPAC Name |
2-[3-(3,4-difluoroanilino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O/c14-11-4-3-9(6-12(11)15)17-10-2-1-5-18(7-10)8-13(16)19/h3-4,6,10,17H,1-2,5,7-8H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGZXXWEYKYXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)


![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)